molecular formula C21H28N2O2 B5739746 2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol CAS No. 6116-61-6

2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol

Cat. No.: B5739746
CAS No.: 6116-61-6
M. Wt: 340.5 g/mol
InChI Key: BOTPDNCAIAJUID-UHFFFAOYSA-N
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Description

2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as E-58425, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of phenol derivatives and has a molecular weight of 370.51 g/mol.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is primarily through the inhibition of the serotonin transporter. It binds to the transporter and prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft. This, in turn, leads to an enhancement of serotonin neurotransmission, which is believed to be the basis for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety. It has also been found to have an analgesic effect, which is believed to be due to its inhibition of the serotonin transporter in the spinal cord.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area is the exploration of its potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain. Additionally, further studies are needed to elucidate its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol involves a multi-step process starting from 4-methoxyphenol and 4-ethylbenzyl chloride. The intermediate product is then reacted with piperazine to obtain the final product. The yield of the synthesis process is around 50%, and the product is obtained as a white crystalline powder.

Scientific Research Applications

2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to have a significant analgesic effect.

Properties

IUPAC Name

2-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-14-20(25-2)8-9-21(19)24/h4-9,14,24H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTPDNCAIAJUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976672
Record name 2-({4-[(4-Ethylphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6116-61-6
Record name 2-({4-[(4-Ethylphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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